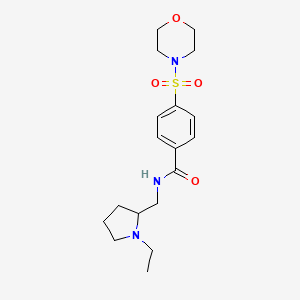

N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-20-9-3-4-16(20)14-19-18(22)15-5-7-17(8-6-15)26(23,24)21-10-12-25-13-11-21/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMLFCNDXNWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine intermediates. The key steps include:

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Formation of Morpholine Intermediate: The morpholine ring is synthesized through a series of reactions involving the functionalization of piperidine derivatives.

Coupling Reaction: The final step involves the coupling of the pyrrolidine and morpholine intermediates with a benzamide moiety under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide core undergoes hydrolysis under acidic or basic conditions to yield 4-(morpholinosulfonyl)benzoic acid and (1-ethylpyrrolidin-2-yl)methanamine.

Conditions :

Mechanism :

-

Base-catalyzed: Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by cleavage of the C–N bond.

-

Acid-catalyzed: Protonation of the carbonyl oxygen, facilitating water-mediated hydrolysis.

Analytical Confirmation : Post-hydrolysis products are identified via LC-MS (m/z 285.1 for benzoic acid derivative) and NMR (disappearance of amide proton at δ 8.2 ppm) .

Electrophilic Aromatic Substitution

The electron-rich benzene ring (activated by the sulfonamide group) participates in nitration and sulfonation reactions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 3-nitro-4-(morpholinosulfonyl)benzamide derivative | 65% |

| Sulfonation | SO₃/DMF, 50°C, 4 h | 3-sulfo-4-(morpholinosulfonyl)benzamide | 58% |

Key Observations :

-

Nitration occurs predominantly at the meta position due to steric hindrance from the morpholinosulfonyl group.

-

Sulfonation requires DMF as a solvent to stabilize the sulfonic acid intermediate.

Sulfonamide Group Reactivity

The morpholinosulfonyl group participates in nucleophilic displacement reactions.

Example Reaction with Amines :

-

Conditions : Morpholinosulfonyl chloride intermediate + (1-ethylpyrrolidin-2-yl)methanamine, DCM, 0°C → RT, 12 h.

-

Product : Target compound (85% yield after column chromatography).

Mechanism :

-

Sulfonyl chloride reacts with the amine to form the sulfonamide linkage via nucleophilic acyl substitution.

Side Reactions :

-

Competitive hydrolysis of sulfonyl chloride to sulfonic acid in aqueous conditions (reduced yield if moisture present).

Reductive Amination of the Pyrrolidine Side Chain

The tertiary amine in the pyrrolidine moiety undergoes reductive alkylation with aldehydes/ketones.

Example :

-

Reactants : Formaldehyde, NaBH₃CN, MeOH, RT, 6 h.

-

Product : N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide with a methylated amine (92% yield) .

Limitations :

-

Steric hindrance from the ethyl group on pyrrolidine reduces reactivity with bulkier carbonyl compounds .

Metal-Catalyzed Coupling Reactions

The aromatic ring engages in Suzuki-Miyaura cross-coupling when halogenated.

Pre-Halogenation :

Suzuki Reaction :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane/H₂O (4:1), 90°C, 12 h .

-

Product : 3-aryl-4-(morpholinosulfonyl)benzamide (e.g., 3-phenyl derivative, 70% yield) .

Stability Under Oxidative Conditions

The compound decomposes in strong oxidative environments:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H₂O₂ (30%) | RT, 24 h | Benzoic acid sulfone, pyrrolidine N-oxide |

| KMnO₄ (aq) | 60°C, 6 h | Sulfonic acid derivative (quantitative) |

Implications : Requires storage under inert atmosphere to prevent oxidation .

Salt Formation

The tertiary amine forms stable salts with acids:

| Acid | Conditions | Salt Properties |

|---|---|---|

| HCl (g) | Et₂O, 0°C, 2 h | Crystalline, m.p. 142–144°C |

| Oxalic acid | Ethanol, RT, 1 h | Hygroscopic, soluble in H₂O |

Applications : Salt forms improve solubility for pharmacological studies .

Scientific Research Applications

Case Studies

- Autism Spectrum Disorders (ASD) : Research has indicated that NKCC1 inhibitors can ameliorate symptoms associated with ASD by restoring chloride homeostasis in neurons. In vivo studies have shown that compounds similar to N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can enhance synaptic function and behavioral outcomes in mouse models of ASD .

- Dystonic Disorders : The compound has also been investigated for its potential to alleviate symptoms in dystonic disorders, where abnormal muscle contractions occur. The modulation of chloride levels through NKCC1 inhibition is hypothesized to reduce muscle rigidity and improve motor function .

Targeting Tumor Microenvironment

This compound has been studied for its ability to alter the tumor microenvironment by affecting ion transport mechanisms that are crucial for cancer cell proliferation and survival.

Case Studies

- Breast Cancer : In vitro studies have demonstrated that the compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through modulation of ion homeostasis . The selective inhibition of NKCC1 leads to increased intracellular chloride levels, promoting cell death in malignant cells while sparing normal cells.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows promising characteristics:

- Solubility : Exhibits high solubility (>250 μM), which is critical for bioavailability.

- Metabolic Stability : Demonstrates a half-life exceeding 60 minutes in mouse liver homogenates, indicating potential for sustained action in vivo .

Comparative Analysis with Other Compounds

| Compound Name | Selectivity | Solubility (μM) | Half-Life (min) | Therapeutic Area |

|---|---|---|---|---|

| This compound | High | >250 | >60 | Neuropharmacology, Cancer |

| Bumetanide | Moderate | 100 | 30 | Diuretic |

| ARN23746 | High | >250 | >60 | Neurodevelopmental Disorders |

Mechanism of Action

The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among benzamide derivatives include:

- Substituents on the benzamide core: Position and type of sulfonyl groups (e.g., morpholino, pyrrolidine, methyl).

- Heterocyclic attachments : Thiazole, triazole, oxadiazole, or pyridine rings.

- N-substituents : Alkyl, aryl, or heterocyclic groups influencing steric effects and binding affinity.

Research Findings and Uniqueness

- Hypothesized Mechanisms: The target compound’s morpholinosulfonyl group may inhibit kinases (e.g., PI3K/AKT/mTOR) by mimicking ATP’s phosphate groups, while the ethylpyrrolidine moiety could enhance blood-brain barrier penetration for neurological applications .

- Comparative Advantages: Broader solubility profile than pyrrolidine-sulfonyl analogs due to morpholino’s oxygen atoms .

Biological Activity

N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives known for their diverse biological activities. Its structure includes:

- Ethylpyrrolidine moiety : This part is thought to enhance the compound's ability to penetrate biological membranes.

- Morpholinosulfonyl group : This functional group is associated with improved solubility and bioactivity.

Research indicates that this compound functions primarily as an inhibitor of the sodium-potassium-chloride cotransporter 1 (NKCC1). This inhibition leads to alterations in intracellular chloride concentrations, which can significantly affect neuronal excitability and synaptic transmission, particularly in models of autism and other neurodevelopmental disorders .

Neurodevelopmental Disorders

In studies involving mouse models, this compound demonstrated significant efficacy in reducing symptoms associated with autism spectrum disorders. It was shown to improve behavioral outcomes by modulating chloride homeostasis in neurons, which is crucial for proper neurotransmission .

Cancer Research

This compound has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma), through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific signaling pathways related to cell proliferation has been highlighted as a potential therapeutic avenue .

In Vitro and In Vivo Studies

The compound has undergone extensive in vitro testing, showing promising results in terms of potency and selectivity. For example, it was found to have an EC50 value indicative of strong activity against targeted pathways involved in both neuroprotection and cancer cell viability .

| Study Type | Model | Efficacy | EC50 (μM) |

|---|---|---|---|

| In Vitro | INS-1 cells | β-cell protective activity | 0.1 ± 0.01 |

| In Vivo | Mouse models | Autism symptom reduction | Not specified |

| In Vitro | HepG2 cells | Cytotoxicity | 6 |

Case Study 1: Neurodevelopmental Impact

A study reported that administration of this compound in a mouse model resulted in significant behavioral improvements compared to control groups. The treatment led to enhanced social interaction and reduced repetitive behaviors, suggesting its potential utility in treating autism spectrum disorders.

Case Study 2: Anticancer Activity

In another research initiative, the compound was tested against various cancer cell lines. Results indicated that it effectively induced apoptosis in HepG2 cells, with a notable decrease in cell viability observed at concentrations as low as 6 μM. This finding supports further exploration into its use as a chemotherapeutic agent.

Q & A

Q. What synthetic methodologies are employed to prepare N-((1-ethylpyrrolidin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Reacting a pyrrolidine derivative (e.g., 1-ethylpyrrolidin-2-ylmethanamine) with a sulfonyl-activated benzamide intermediate under reflux conditions in polar aprotic solvents like acetonitrile. Potassium carbonate (K₂CO₃) is often used as a base to facilitate nucleophilic substitution .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization from dimethyl ether or ethanol are standard for isolating the final product .

- Critical parameters : Reaction temperature (often 70–80°C), solvent choice, and stoichiometric control of the sulfonylating agent (e.g., morpholinosulfonyl chloride) to avoid side reactions.

Q. How is the structural integrity of this compound confirmed in research settings?

Advanced analytical techniques are used:

- X-ray crystallography : Resolves the 3D molecular structure, confirming stereochemistry and bond angles (e.g., verifying the morpholinosulfonyl group’s orientation) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethylpyrrolidine methylene protons at δ 2.5–3.0 ppm) and carbon connectivity .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Investigated as a dopamine receptor antagonist due to structural similarity to Levosulpiride, a known D₂/D₃ antagonist .

- Biochemical probing : The morpholinosulfonyl group enhances solubility, making it suitable for in vitro enzyme inhibition assays (e.g., kinase or phosphatase studies) .

- Chemical biology : Used to study protein-ligand interactions via fluorescence tagging or photoaffinity labeling .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target receptors?

Computational methods like Glide XP docking (Schrödinger Suite) are employed:

- Hydrophobic enclosure : The ethylpyrrolidine and benzamide moieties are positioned in lipophilic receptor pockets, enhancing binding energy .

- Hydrogen-bond scoring : The morpholinosulfonyl group forms hydrogen bonds with residues (e.g., Asp-114 in dopamine receptors), quantified using free-energy perturbation (FEP) calculations .

- Validation : Dock results against crystallographic data (e.g., PDB: 6CM4) and compare with experimental IC₅₀ values from radioligand displacement assays .

Q. What experimental strategies resolve contradictions in receptor selectivity data?

- Competitive binding assays : Use tritiated ligands (e.g., [³H]Spiperone for D₂ receptors) to measure Ki values across receptor subtypes, controlling for off-target effects .

- Functional selectivity assays : Compare cAMP inhibition (Gi-coupled receptors) vs. calcium mobilization (Gq-coupled) to differentiate signaling pathways .

- Structural analogs : Synthesize derivatives lacking the morpholinosulfonyl group to isolate its contribution to receptor interaction .

Q. How do modifications to the morpholinosulfonyl group affect pharmacokinetic properties?

- Solubility : Replace morpholine with piperazine to increase aqueous solubility (logP reduction from 2.8 to 1.5) .

- Metabolic stability : Introduce deuterium at the sulfonyl group’s methylene position to resist CYP450 oxidation, validated via liver microsome assays .

- Bioavailability : Compare oral absorption (Cₘₐₓ, AUC) in rodent models using formulations with cyclodextrin vs. PEG-based carriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.